2-Hydroxyethyl 3-phenylpropionate
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Overview
Description
2-Hydroxyethyl 3-phenylpropionate is an organic compound with the molecular formula C11H14O3. . This compound is characterized by the presence of a hydroxyethyl group attached to a phenylpropionate backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxyethyl 3-phenylpropionate can be synthesized through several methods. One common method involves the esterification of 3-phenylpropionic acid with ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to enhance efficiency and yield. For example, a continuous preparation method may involve coupling microbial transformation with membrane separation to produce the compound . This method allows for the continuous removal of the product, thereby driving the reaction to completion and increasing overall yield.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl 3-phenylpropionate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 2-oxoethyl 3-phenylpropionate.
Reduction: Formation of 2-hydroxyethyl 3-phenylpropanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxyethyl 3-phenylpropionate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl 3-phenylpropionate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of 3-phenylpropionic acid and ethylene glycol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-hydroxy-3-phenylpropanoate: Similar structure but with an ethyl ester group instead of a hydroxyethyl group.
3-Phenylpropionic acid: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
2-Hydroxyethyl benzoate: Contains a benzoate group instead of a phenylpropionate group, leading to different chemical properties.
Uniqueness
2-Hydroxyethyl 3-phenylpropionate is unique due to its combination of a hydroxyethyl group and a phenylpropionate backbone. This structure imparts specific reactivity and makes it suitable for a variety of applications in different fields .
Properties
CAS No. |
72143-21-6 |
---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxyethyl 3-phenylpropanoate |
InChI |
InChI=1S/C11H14O3/c12-8-9-14-11(13)7-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
InChI Key |
YVNBSYGHQJLAIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCCO |
Origin of Product |
United States |
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